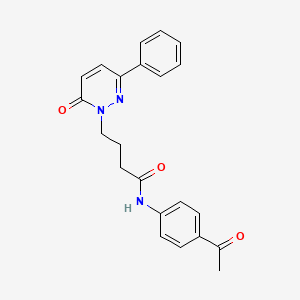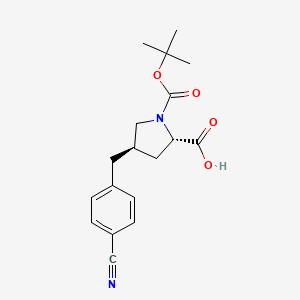
1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound was designed and synthesized as part of efforts to discover novel anti-Parkinsonian agents with improved pharmacological profile . The synthesis process involved the use of benzo[d]thiazol-2-yl and substituted aryl urea derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the combination of benzo[d]thiazol-2-yl and substituted aryl urea derivatives . The structure is designed to improve the pharmacological profile of anti-Parkinsonian agents .Applications De Recherche Scientifique
Conformational Adjustments and Assembly
- Conformational Adjustments in Urea and Thiourea Derivatives : Conformational adjustments in naphthalen-1-yl-thiourea and urea derivatives were established. These compounds, including 1-(4-methylthiazol-2-yl)-3-naphthalen-1-yl-urea, show different assembly behaviors and interactions with inorganic acids, forming hydrated salts with varying heterosynthons dependent on the anions. This highlights the potential for diverse applications in the field of crystal engineering and molecular assembly (Phukan & Baruah, 2016).
Optical and Photophysical Studies
- Non-linear Optical Response of Derivatives : A study on 2-(Naphthalen-2-yl)benzo[d]thiazole meso fused dipyrromethene boron difluoride dyes demonstrates the significant linear and non-linear optical properties of these derivatives. The research findings, including comparisons with urea, are crucial for applications in optical materials and photophysical studies (Mallah et al., 2019).
Sensor Development
- Development of Fluorescent Chemosensors : Research into naphthalene urea derivatives has led to the creation of a unique fluorescent chemosensor that demonstrates significant response to fluoride ions. This application is significant for sensing technologies and environmental monitoring (Cho et al., 2003).
Crystallography and Structural Analysis
- Crystal Structure and Thermal Studies : The synthesis and structural characterization of 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol provide insights into the thermal stability and decomposition of such compounds, aiding in understanding their behavior in various applications, especially in crystallography and material science (Tupys et al., 2017).
Molecular Docking and Biological Activity
- Molecular Docking and Biological Activity : The synthesis of novel 1,4‐naphthoquinone derivatives and their metal complexes, including applications in molecular docking and biological activity studies, highlights the potential of naphthalene derivatives in biochemistry and pharmacology (Ekennia et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-6-4-9-16(12-14)22-20(25)24-21-23-19(13-26-21)18-11-5-8-15-7-2-3-10-17(15)18/h2-13H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQMTVXHTQRKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dimethoxyphenyl)amino)formamide](/img/structure/B2674979.png)
![N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2674982.png)

![4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2674986.png)
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)
![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2674993.png)
![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)



![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2674999.png)

![2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione](/img/structure/B2675001.png)